molecular formula C11H10O4 B1296672 Methyl 2,4-dioxo-4-phenylbutanoate CAS No. 20577-73-5

Methyl 2,4-dioxo-4-phenylbutanoate

Cat. No.: B1296672
CAS No.: 20577-73-5
M. Wt: 206.19 g/mol
InChI Key: AQYAHPDSJAFBOS-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonym Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 2,4-dioxo-4-phenylbutanoate. This nomenclature reflects the presence of two carbonyl groups at positions 2 and 4 of the butanoate chain, with a phenyl substituent attached to the carbon bearing the ketone functionality at position 4. The compound is officially registered under the Chemical Abstracts Service number 20577-73-5.

The literature reveals an extensive array of synonymous designations for this compound, reflecting its widespread use in various research contexts. Primary synonyms include methyl benzoylpyruvate, methyl 2,4-dioxo-4-phenylbutyrate, and methyl 4-phenyl-2,4-dioxobutanoate. Additional systematic names documented in chemical databases include benzenebutanoic acid alpha gamma-dioxo methyl ester and 2,4-dioxo-4-phenyl-butyric acid methyl ester. The compound is also referenced in various chemical registries using identifiers such as National Service Center number 208703 and European Community number 817-415-5.

Molecular Formula and Structural Isomerism

This compound possesses the molecular formula C11H10O4 with a molecular weight of 206.19 grams per mole. The structural framework consists of a four-carbon backbone containing two carbonyl functionalities, with a methyl ester group at one terminus and a phenyl-substituted ketone at the other end. The canonical Simplified Molecular Input Line Entry System representation is expressed as carbon oxygen carbon equals oxygen carbon equals oxygen carbon carbon equals oxygen carbon1 equals carbon carbon equals carbon carbon equals carbon1.

The compound exhibits significant potential for tautomeric equilibria, particularly involving keto-enol tautomerism at the alpha position relative to the carbonyl groups. Research has demonstrated that compounds containing alpha-hydrogen atoms adjacent to carbonyl functionalities display enhanced acidity due to resonance stabilization of the resulting enolate conjugate base. The presence of two carbonyl groups in close proximity creates a particularly stable enolate system, with the alpha-hydrogen atoms showing acidic character with approximate dissociation constant values ranging from 16 to 21 for similar dicarbonyl systems.

Spectroscopic studies have revealed that tautomer ratios can be calculated from proton nuclear magnetic resonance spectra based on the methine signal of the keto-enol form compared to the methylene signal of the diketone form. The equilibrium between these tautomeric forms is influenced by solvent polarity, temperature, and the presence of hydrogen-bonding species. The International Union of Pure and Applied Chemistry identifier International Union of Pure and Applied Chemistry equals 1S/C11H10O4/carbon1 minus 15 minus 11 14 10 13 7 minus 9 12 8 minus 5 minus 3 minus 2 minus 4 minus 6 minus 8/hydrogen2 minus 6 hydrogen7 hydrogen2 1 hydrogen3 provides the complete structural connectivity information.

Crystallographic Data and Conformational Analysis

Crystallographic investigations of this compound and related derivatives have provided detailed insights into the solid-state conformations and intermolecular interactions governing crystal packing arrangements. Single crystal X-ray diffraction studies of structurally related compounds have revealed important conformational preferences and hydrogen bonding patterns that influence the overall molecular architecture.

Research conducted on related pyrimidine derivatives synthesized from this compound has demonstrated specific crystallographic parameters for these transformation products. For instance, studies of methyl 5-benzoyl-4-methoxy-6-(2,4-dimethoxyphenyl)-2-oxohexahydropyrimidine-4-carboxylate revealed triclinic crystal system parameters with space group P-1. The unit cell dimensions for this derivative compound showed a equals 8.6719 16 angstroms, b equals 10.3361 18 angstroms, c equals 12.506 2 angstroms, with angles alpha equals 88.241 14 degrees, beta equals 86.090 14 degrees, and gamma equals 79.319 15 degrees.

Additional crystallographic data for related compounds in this chemical family have shown monoclinic crystal systems with space group P21/n, demonstrating the structural diversity possible within this class of molecules. The refinement parameters for these structures typically show R1 values ranging from 0.0610 to 0.0990, indicating good quality crystallographic data. Conformational analysis reveals that the phenyl ring typically adopts orientations that minimize steric interactions with the carbonyl groups while maximizing crystal packing efficiency through intermolecular interactions.

The molecular geometry optimization studies suggest that the compound can exist in multiple low-energy conformations, with rotational barriers around the carbon-carbon bonds connecting the phenyl ring to the carbonyl-containing backbone. These conformational preferences significantly influence the compound's reactivity patterns and its ability to participate in various chemical transformations.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound has been accomplished through multiple analytical techniques, providing detailed structural confirmation and insights into the compound's electronic and vibrational properties. Nuclear magnetic resonance spectroscopy represents the primary method for structural elucidation, offering precise information about the molecular connectivity and conformational behavior in solution.

Proton nuclear magnetic resonance spectroscopic analysis reveals characteristic signals that confirm the proposed molecular structure. The methyl ester group typically appears as a singlet around 3.10-3.20 parts per million, integrating for three hydrogen atoms. The methylene group connecting the two carbonyl functionalities generates a characteristic singlet around 3.80 parts per million, integrating for two hydrogen atoms. The aromatic proton signals from the phenyl ring appear in the typical aromatic region between 7.20 and 8.10 parts per million, showing the expected multipicity patterns for a monosubstituted benzene ring.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with carbonyl carbon signals appearing in the characteristic downfield region around 190-200 parts per million for the ketone functionalities and around 160-170 parts per million for the ester carbonyl. The aromatic carbon signals appear in the expected range of 120-140 parts per million, while the aliphatic carbons of the ester methyl group and the connecting methylene appear at their respective chemical shift positions.

Infrared spectroscopic characterization reveals distinctive absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretching frequencies appear as strong absorptions, with the ester carbonyl typically observed around 1720-1740 reciprocal centimeters and the ketone carbonyls appearing around 1680-1700 reciprocal centimeters. The aromatic carbon-hydrogen stretching modes appear around 3000-3100 reciprocal centimeters, while the aliphatic carbon-hydrogen stretching modes occur around 2800-3000 reciprocal centimeters.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure. The molecular ion peak appears at mass-to-charge ratio 206, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include loss of the methyl ester group (loss of 31 mass units) and loss of the benzoyl group (loss of 105 mass units), generating fragments that help confirm the structural assignments.

Analytical Technique Key Observations Characteristic Values
1H Nuclear Magnetic Resonance Methyl ester singlet 3.10-3.20 parts per million (3H)
1H Nuclear Magnetic Resonance Methylene singlet 3.80 parts per million (2H)
1H Nuclear Magnetic Resonance Aromatic multiplets 7.20-8.10 parts per million (5H)
13C Nuclear Magnetic Resonance Ketone carbonyls 190-200 parts per million
13C Nuclear Magnetic Resonance Ester carbonyl 160-170 parts per million
Infrared Spectroscopy Ester carbonyl stretch 1720-1740 reciprocal centimeters
Infrared Spectroscopy Ketone carbonyl stretch 1680-1700 reciprocal centimeters
Mass Spectrometry Molecular ion 206 mass-to-charge ratio
Mass Spectrometry Base peak fragments 105, 175 mass-to-charge ratio

Properties

IUPAC Name

methyl 2,4-dioxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-15-11(14)10(13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYAHPDSJAFBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308731
Record name methyl 2,4-dioxo-4-phenylbutanoate
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Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20577-73-5
Record name 20577-73-5
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Record name methyl 2,4-dioxo-4-phenylbutanoate
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Record name Methyl 2,4-dioxo-4-phenylbutanoate
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Preparation Methods

Reaction with Acetophenone and Dimethyl Malonate

One of the most common methods involves the reaction of acetophenone with dimethyl malonate in the presence of a base catalyst. The general procedure is as follows:

  • Reagents : Acetophenone, dimethyl malonate, base (e.g., sodium ethoxide).

  • Procedure :

    • Mix acetophenone and dimethyl malonate in a suitable solvent (e.g., ethanol).
    • Add sodium ethoxide as a catalyst and stir the mixture at room temperature.
    • Heat the mixture to facilitate the reaction.
    • After completion, neutralize the mixture with an acid (e.g., hydrochloric acid) to obtain methyl 2,4-dioxo-4-phenylbutanoate.

Grignard Reaction

Another effective method employs a Grignard reaction:

  • Reagents : Beta-bromophenylethane, magnesium, diethyl oxalate.

  • Procedure :

    • Prepare a Grignard reagent by reacting beta-bromophenylethane with magnesium in anhydrous ether.
    • Add diethyl oxalate to the Grignard reagent at low temperatures.
    • Allow the reaction to proceed under controlled conditions (temperature and time) to yield this compound.

Sodium Methoxide Method

This method utilizes sodium methoxide as a catalyst:

  • Reagents : Diethyl oxalate, acetophenone, sodium methoxide.

  • Procedure :

    • Mix diethyl oxalate and acetophenone in methanol.
    • Add sodium methoxide to initiate the reaction.
    • Stir at low temperatures for several hours before allowing it to warm to room temperature.
    • Acidify the mixture and extract the product using an organic solvent.

The following table summarizes key aspects of each preparation method for this compound:

Method Key Reagents Temperature Conditions Yield Rate Advantages
Acetophenone & Dimethyl Malonate Acetophenone, Dimethyl Malonate Room temperature followed by heating Moderate Simple procedure
Grignard Reaction Beta-bromophenylethane, Magnesium Low temperature High High yield; versatile
Sodium Methoxide Method Diethyl Oxalate, Sodium Methoxide Low to room temperature Moderate Efficient under mild conditions

Recent studies have highlighted various aspects of these preparation methods. For instance:

  • The Grignard reaction has been noted for its high efficiency and yield when conducted under optimal conditions (temperature control and proper stoichiometry).

  • The use of sodium methoxide has shown promise in facilitating reactions at lower temperatures, which can reduce side reactions and improve product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxo-4-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2,4-dioxo-4-phenylbutanoic acid.

    Reduction: Formation of 2,4-dihydroxy-4-phenylbutanoate.

    Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 2,4-dioxo-4-phenylbutanoate is crucial in synthesizing various pharmaceuticals, especially anti-inflammatory and analgesic drugs. Its role enhances the therapeutic efficacy of these medications by contributing to the formation of active pharmaceutical ingredients (APIs) that exhibit desired biological activities.

Case Study: Anti-Inflammatory Drugs

Research has demonstrated that derivatives of this compound can inhibit specific enzymes related to inflammation. For instance, a study on the compound's derivatives showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .

Organic Synthesis

Versatile Building Block

In organic chemistry, this compound is employed as a building block for synthesizing complex molecules. Its functional groups allow for diverse reactions, including condensation and substitution reactions.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Product
CondensationReacts with aldehydes to form β-hydroxy ketonesβ-Hydroxy ketone derivatives
SubstitutionForms various substituted esters and amidesSubstituted esters
OxidationConverts to dioxo derivatives2,4-Dioxo-4-phenylbutanoic acid

Material Science

Development of New Materials

This compound is utilized in creating new materials such as coatings and polymers. Its incorporation enhances durability and resistance to environmental factors.

Application Example: Coatings

Research indicates that incorporating this compound into polymer matrices improves mechanical properties and thermal stability. A study highlighted that coatings containing this compound exhibited superior resistance to UV degradation compared to traditional coatings .

Food Industry

Flavoring Agent and Food Additive

In the food industry, this compound is explored as a flavoring agent due to its unique taste profile. It meets safety regulations while enhancing food products' sensory characteristics.

Regulatory Compliance

The compound has been evaluated for safety and compliance with food regulations, ensuring it can be used without adverse health effects .

Biochemical Research

Studying Enzyme Interactions

This compound plays a role in biochemical research focused on enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or substrate for various enzymes allows researchers to explore cellular processes more profoundly.

Case Study: Enzyme Inhibition

A study investigated its inhibitory effects on specific phosphatases involved in metabolic pathways related to diseases such as diabetes and cancer. The findings suggest potential therapeutic applications in managing these conditions by targeting metabolic dysregulation .

Mechanism of Action

The mechanism of action of methyl 2,4-dioxo-4-phenylbutanoate involves its interaction with various molecular targets. The compound’s ketone and ester groups allow it to participate in nucleophilic addition and substitution reactions, which can modify biological molecules and pathways. These interactions can affect enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Unique Properties/Applications References
This compound C₁₂H₁₂O₄ Phenyl, methyl ester Intermediate for pyrrolones/pyrazoles
Ethyl 2,4-dioxo-4-phenylbutanoate C₁₂H₁₂O₄ Phenyl, ethyl ester Similar reactivity; slightly altered solubility due to ester chain length
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate C₁₁H₈Cl₂O₄ 2,4-Dichlorophenyl Enhanced bioactivity (enzyme inhibition); higher molecular weight (275.09 g/mol)
Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate C₉H₈O₄S Thiophene ring Sulfur-containing analog; altered electronic properties for catalysis
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate C₁₃H₁₄O₅ 4-Methoxyphenyl Electron-donating methoxy group; potential for photochemical studies
Methyl 4-[4-(benzyloxy)phenyl]butanoate C₁₈H₂₀O₃ Benzyloxy-substituted phenyl Extended aromatic system; material science applications

Key Findings:

Substituent Effects on Reactivity Chlorinated Derivatives: Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate exhibits stronger enzyme inhibition due to electron-withdrawing chlorine atoms enhancing electrophilicity . Heterocyclic Analogs: Replacement of phenyl with thiophene (e.g., Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate) introduces sulfur, improving coordination in metal-catalyzed reactions .

Ester Group Variations Ethyl vs. Methyl Esters: Ethyl 2,4-dioxo-4-phenylbutanoate (CAS: 6296-54-4) shares similar reactivity but differs in solubility and metabolic stability due to the longer alkyl chain .

Biological Activity this compound derivatives show promise in forming bioactive heterocycles (e.g., pyrrolo[3,4-c]pyrazol-6-one), validated by X-ray crystallography . Dichlorophenyl and methoxyphenyl analogs demonstrate varied therapeutic potentials, with the former linked to anticancer activity and the latter to anti-inflammatory effects .

Industrial and Material Applications Compounds like Methyl 4-[4-(benzyloxy)phenyl]butanoate are prioritized in polymer chemistry due to their extended aromatic systems .

Biological Activity

Methyl 2,4-dioxo-4-phenylbutanoate (C11H10O4), also known as a methyl ester derivative of 2,4-dioxo-4-phenylbutanoic acid, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

This compound consists of both ketone and ester functional groups, which contribute to its reactivity and versatility as an intermediate in organic synthesis. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interactions with biological targets such as enzymes. Research indicates that it can react with aromatic aldehydes and propane-1,2-diamine to form derivatives that may exhibit pharmacological properties.

Target Enzymes

  • Acetylcholinesterase (AChE) : Inhibitors derived from this compound have shown potential in enhancing acetylcholine levels by inhibiting AChE activity. This mechanism is crucial for treating neurodegenerative diseases like Alzheimer's.
  • Src Kinase : Various derivatives of 2,4-dioxo-4-arylbutanoates have been synthesized and evaluated for their Src kinase inhibitory activity. These compounds demonstrated moderate inhibition compared to staurosporine, a known reference drug .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that certain derivatives exhibit significant activity against various bacterial strains. For instance, compounds synthesized from this precursor have displayed promising results against Mycobacterium tuberculosis .

Case Study: AChE Inhibition

A study focused on the synthesis of novel substituted pyrimidines from this compound revealed that these compounds possess AChE inhibitory activity. The results indicated that some derivatives could effectively inhibit AChE, thereby increasing acetylcholine availability at synapses .

CompoundIC50 (µM)Activity
This compound derivative A48.3 ± 0.2Moderate
This compound derivative B59.2 ± 0.1Moderate
Staurosporine (reference)0.3 ± 0.1High

Case Study: Src Kinase Inhibition

Another investigation into the Src kinase inhibitory activity of derivatives derived from this compound found varying degrees of inhibition across different substitutions on the phenyl ring. The study highlighted the importance of specific substituents in enhancing the biological activity of these compounds .

Q & A

Q. What are the key synthetic methodologies for preparing Methyl 2,4-dioxo-4-phenylbutanoate?

  • Methodological Answer : this compound can be synthesized via two primary routes:

Cyclization-Hydrolysis Pathway : Reacting hydroxylamine hydrochloride with the precursor compound, followed by hydrolysis using 1 M NaOH to yield the final product. This method emphasizes purity control via NMR (>90% purity) .

Oxidative Amidation : The compound acts as a phenylglyoxyl donor in iodine (I₂)-promoted oxidative amidation reactions with secondary amines (e.g., 1-methylpiperazine). Optimal conditions include I₂ as a catalyst and selecting amines that enhance reaction efficiency .

Q. Table 1: Key Reaction Conditions

MethodReagents/ConditionsOutcomeReference
Cyclization-HydrolysisHydroxylamine HCl → 1 M NaOH hydrolysis>90% purity (NMR)
Oxidative AmidationI₂, 1-methylpiperazineEfficient C–C cleavage/amidation

Q. How is the purity of this compound validated in research settings?

  • Methodological Answer : Purity is assessed using ¹H NMR spectroscopy , where peaks corresponding to impurities (e.g., unreacted starting materials or by-products) are quantified. For derivatives, spectral analysis (e.g., integration ratios) ensures >90% purity, as demonstrated in studies avoiding in vivo assays .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in oxidative amidation?

  • Methodological Answer : The reaction mechanism involves:

N-Electrophilic Species Formation : Secondary amines (e.g., 1-methylpiperazine) react with I₂ to generate reactive intermediates.

C–C Bond Cleavage : The β-diketone structure of this compound undergoes I₂-mediated cleavage, releasing phenylglyoxyl groups.

Amidation : The released groups couple with amines to form 2α-ketoamides.
This tandem process is highly dependent on amine selection and iodine stoichiometry .

Q. Table 2: Amine Performance in Oxidative Amidation

AmineRelative EfficiencyNotesReference
1-MethylpiperazineHighOptimal for reaction rate
MorpholineModerateSlower kinetics
PiperidineLowBy-product formation

Q. How can researchers optimize reaction conditions for derivatives of this compound?

  • Methodological Answer : Optimization strategies include:
  • Amine Selection : 1-Methylpiperazine outperforms morpholine and piperidine due to reduced steric hindrance and enhanced electrophilicity .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of β-diketones.
  • Temperature Control : Reactions typically proceed at 60–80°C to balance kinetics and side reactions.

Q. What analytical challenges arise in characterizing this compound derivatives?

  • Methodological Answer : Challenges include:
  • Spectral Overlaps : Similar carbonyl peaks in NMR/IR may obscure by-product identification. Use 2D NMR (HSQC, HMBC) for resolution .
  • By-Product Formation : Hydrolysis side products (e.g., carboxylic acids) require HPLC-MS for detection .
  • Quantitative Analysis : Integrate LC-UV with internal standards to resolve yield discrepancies across studies.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,4-dioxo-4-phenylbutanoate
Reactant of Route 2
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Methyl 2,4-dioxo-4-phenylbutanoate

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